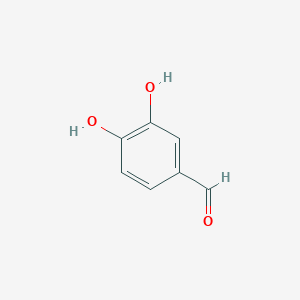
3,4-Dihydroxybenzaldehyde
Cat. No. B013553
Key on ui cas rn:
139-85-5
M. Wt: 138.12 g/mol
InChI Key: IBGBGRVKPALMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06372461B1
Procedure details


Aryl-aldehyde dehydrogenase (Gross, G. G. et al., Biochem. Biophy. Res. Commun. 32:173 (1968); Gross, G. G. et al., Eur. J. Biochem. 8:413 (1969); Gross, G. G., Eur. J. Biochem. 31:585 (1972); Zenk, M. H. et al., Recent Adv. Phytochem. 4:87 (1972)) in Neurospora crassa mycelial extract was purified away from an unwanted dehydrogenase which reduced vanillin to vanillyl alcohol. Vanillic, protocatechuic, and isovanillic acids were extracted into EtOAc after acidification of fermentor broth. A subsequent reprecipitation step increased the vanillic acid/protocatechuic acid ratio from 1:2 to 2.5:1 (mol/mol). The resulting aromatic mixture was incubated with glucose 6-phosphate dehydrogenase (to recycle NADP+) 25 and aryl-aldehyde dehydrogenase at 30° C. and pH 8.0 using 0.07 equiv of NADP+ and 2 equiv of ATP relative to vanillic acid. Reduction of vanillic acid to vanillin (FIG. 2) proceeded in 92% yield in 7 h. Reduction of protocatechuic acid was slower with a 33% yield of protocatechualdehyde obtained after 7 h. Vanillin was extracted from the enzymatic reduction with CH2Cl2 leaving protocatechualdehyde and protocatechuic acid in the aqueous phase. Isovanillin at 10 mol % remained as the only contaminant. Extraction of the fermentor broth, selective precipitation to remove excess protocatechuic acid, aryl-aldehyde dehydrogenase reduction, and the final CH2Cl2 extraction led to a 66% overall yield (mol/mol) for conversion of vanillic acid into vanillin.






Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
C1C=[N+]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](OP(O)(O)=O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.[C:80](O)(=[O:90])[C:81]1[CH:89]=[CH:88][C:86]([OH:87])=[C:83]([O:84]C)[CH:82]=1.O=CC1C=CC(O)=C(OC)C=1.C(O)(=O)C1C=CC(O)=C(O)C=1>>[CH:80](=[O:90])[C:81]1[CH:89]=[CH:88][C:86]([OH:87])=[C:83]([OH:84])[CH:82]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)OP(=O)(O)O)O)O)O)C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(O)=C(O)C=C1)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Aryl-aldehyde dehydrogenase (Gross, G. G. et al., Biochem. Biophy. Res. Commun. 32:173 (1968); Gross, G. G. et al., Eur. J. Biochem. 8:413 (1969); Gross, G. G., Eur. J. Biochem. 31:585 (1972); Zenk, M. H. et al., Recent Adv. Phytochem. 4:87 (1972)) in Neurospora crassa mycelial extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified away from an unwanted dehydrogenase which reduced vanillin to vanillyl alcohol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Vanillic, protocatechuic, and isovanillic acids were extracted into EtOAc after acidification of fermentor broth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A subsequent reprecipitation step
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
increased the vanillic acid/protocatechuic acid ratio from 1:2 to 2.5:1 (mol/mol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was incubated with glucose 6-phosphate dehydrogenase (to recycle NADP+) 25 and aryl-aldehyde dehydrogenase at 30° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC(O)=C(O)C=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
